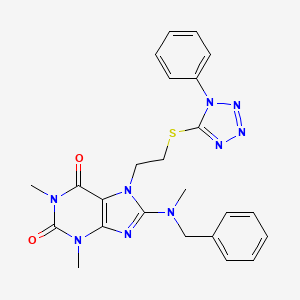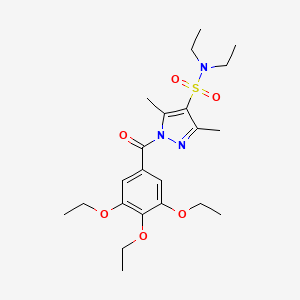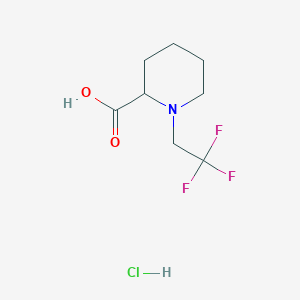
(E)-N-(3-hydroxy-4,4-dimethylpentyl)-3-(thiophen-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-N-(3-hydroxy-4,4-dimethylpentyl)-3-(thiophen-2-yl)acrylamide” is a chemical compound with the molecular formula C14H21NO2S . It has a molecular weight of 267.39 .
Molecular Structure Analysis
The compound contains an acrylamide group, which consists of a carbon-carbon double bond adjacent to a carbonyl group (C=O) that is bonded to a nitrogen. It also contains a thiophen-2-yl group, which is a five-membered aromatic ring containing four carbon atoms and a sulfur atom .
Applications De Recherche Scientifique
Synthesis and Biochemical Applications
- Fluorescence Binding with Proteins : A study on p-hydroxycinnamic acid derivatives, including various acrylamide derivatives, explored their synthesis and interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. These interactions are crucial for understanding protein binding and drug delivery mechanisms (Meng et al., 2012).
Material Science and Engineering
Corrosion Inhibitors : Acrylamide derivatives were investigated for their effectiveness as corrosion inhibitors for copper in nitric acid solutions. The study highlights the potential of these compounds in protecting metals from corrosion, which is vital for their use in various industrial applications (Abu-Rayyan et al., 2022).
Polymer Chemistry : The stereospecific anionic polymerization of N,N-dialkylacrylamides, including various acrylamide derivatives, was researched, showcasing the versatility of acrylamide derivatives in creating polymers with specific configurations. This has implications for the synthesis of polymers with tailored properties for diverse applications (Kobayashi et al., 1999).
Health and Environmental Safety
- Metabolism and Toxicity : Research on acrylamide metabolism in humans following oral administration, focusing on hemoglobin adduct formation, provides insights into the health effects of acrylamide exposure. Understanding the metabolic pathways and toxicological impacts of acrylamide derivatives is crucial for assessing their safety in various applications (Fennell et al., 2005).
Chemical Engineering and Hydrogel Applications
- Smart Materials : Studies on polyacrylamide hydrogels functionalized with N-hydroxysuccinimide demonstrate the potential of acrylamide derivatives in creating smart materials that can respond to environmental stimuli. These materials have applications in biotechnology and medicine (Poellmann & Wagoner Johnson, 2013).
Propriétés
IUPAC Name |
(E)-N-(3-hydroxy-4,4-dimethylpentyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-14(2,3)12(16)8-9-15-13(17)7-6-11-5-4-10-18-11/h4-7,10,12,16H,8-9H2,1-3H3,(H,15,17)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZREPNVXHSRTR-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)C=CC1=CC=CS1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(CCNC(=O)/C=C/C1=CC=CS1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Cyclohexyl(methyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B2662204.png)


![6-chloro-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide](/img/structure/B2662207.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2662208.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclopropyl)propanoic acid](/img/structure/B2662210.png)
![2-Chloro-N-[[1-(2-methoxyacetyl)azetidin-3-yl]methyl]acetamide](/img/structure/B2662212.png)

![N-((4aR,6S,7R,8R,8aS)-6-(4-(tert-butyl)phenoxy)-2-(furan-2-yl)-8-hydroxyhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2662219.png)
![Methyl {[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetate](/img/structure/B2662220.png)
![4-Methoxy-2-(4-tosylpiperazin-1-yl)benzo[d]thiazole](/img/structure/B2662223.png)
![2-[(1R,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.0]heptan-1-yl]acetic acid](/img/structure/B2662224.png)

